4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized using substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, with the introduction of different substituents such as fluorine, hydroxy, methoxy, and trimethoxy moieties . Another study reported the synthesis of Co(II) and Ni(II) complexes containing 4-((3-ethoxy-2-hydroxy benzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide, deduced from various spectroscopic techniques . Additionally, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine was characterized using FTIR, NMR, and UV-Visible spectroscopy .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using different techniques. For example, the Schiff base 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was examined crystallographically and found to exist as the dominant form of enol-imines in both solid state and solutions . The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined to be in a triclinic space group with extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond . Similarly, the molecular structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes were confirmed by single crystal X-ray crystallography, revealing an octahedral coordination geometry around the metal atoms .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. However, the synthesis processes described in the papers involve reactions such as condensation and complexation, which are fundamental in forming the sulfonamide derivatives and their metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated using various methods. The spectroscopic studies of the Schiff base ligands highlighted the importance of tautomerism in determining their photochromic and thermochromic characteristics . The Co(II) and Ni(II) complexes were studied for fluorescence quenching with alizarin dye, and their free energy change was calculated using the Rehm-Weller equation . The antimicrobial activity and cytotoxicity of the compounds were also assessed, with some showing promising results against bacterial and fungal strains, as well as human cancer cell lines . Additionally, the ADMET properties of the compounds were calculated to predict their pharmacokinetic behavior .
Safety And Hazards
I couldn’t find specific safety and hazard information for “4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide”. However, similar compounds can be harmful by inhalation, in contact with skin, and if swallowed3.
Future Directions
While I couldn’t find specific future directions for “4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide”, research into similar compounds, such as N-(pyridin-2-yl)amides, is ongoing due to their varied medicinal applications2. These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value2.
Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature or consult a chemical expert.
properties
IUPAC Name |
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWJNPJXOCURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
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